![molecular formula C16H19N3O3 B2933040 N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide CAS No. 1797872-53-7](/img/structure/B2933040.png)
N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide, also known as MP-10, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MP-10 is a selective inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes such as cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Receptor Antagonist Properties
N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide and its analogues have been identified as potent and selective antagonists of the 5-HT(1B/1D) receptors. These compounds, through their receptor binding profiles, exhibit significant pharmacological effects, including augmentation of serotonin release in the presence of selective serotonin reuptake inhibitors (SSRIs), which is critical for understanding and potentially treating various neuropsychiatric conditions (Liao et al., 2000).
Cytotoxic Activities
Research into the cytotoxicity of related compounds, such as 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, reveals their potential in cancer treatment. These compounds have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their importance in the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).
Neuroprotective Activities
Certain derivatives have demonstrated neuroprotective activities by targeting specific receptors such as the NMDA receptor and HDAC6, which are implicated in neurodegenerative diseases like Alzheimer's. For instance, compounds with selective inhibitory effects on HDAC6 have shown potential in ameliorating Alzheimer's disease phenotypes, offering insights into the development of new therapeutic agents for neurodegenerative disorders (Lee et al., 2018).
Antimicrobial and Antibacterial Properties
Additionally, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, particularly effective against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), underline the potential of N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide and its derivatives in addressing antibiotic resistance (Pitucha, Kosikowska, Urszula, & Malm, 2011).
Mechanism of Action
Target of Action
The compound N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide, also known as N-[4-(4-methoxypiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide, is a potent and selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) .
Mode of Action
This compound interacts with ALK by inhibiting its constitutive tyrosine kinase activity . This inhibition disrupts the signaling pathways mediated by ALK, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ALK signaling pathway. ALK is often overexpressed or mutated in various types of cancers, leading to uncontrolled cell growth and proliferation . By inhibiting ALK, this compound disrupts these processes, thereby exerting its anticancer effects .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability, low clearance, and a small volume of distribution . These properties suggest that the compound could have a favorable pharmacokinetic profile, but further studies are needed to confirm this.
Result of Action
The inhibition of ALK by this compound leads to a decrease in the proliferation of cancer cells . This can result in the reduction of tumor size and potentially the improvement of patient outcomes .
properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-14-7-10-19(11-8-14)13-4-2-12(3-5-13)18-16(20)15-6-9-17-22-15/h2-6,9,14H,7-8,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQCYGPUNCLIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.